3-Pyridin-2-yl-quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-2-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-6-13-11(5-1)9-12(10-16-13)14-7-3-4-8-15-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKFREVCMKPUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 3 Pyridin 2 Yl Quinoline and Its Derivatives
Conventional and Contemporary Synthetic Routes to Quinoline-Pyridine Systems
The creation of quinoline-pyridine systems, such as 3-pyridin-2-yl-quinoline, has evolved from classical condensation and cyclization reactions to more sophisticated modern techniques. The strategic connection of these two distinct heterocyclic rings has been a subject of significant research, with the first documented synthesis of this compound dating back to 1986.
Condensation Reactions in Quinoline-Pyridine Synthesis
Condensation reactions are a cornerstone in the synthesis of quinoline (B57606) scaffolds. Historically, methods like the Skraup and Friedländer syntheses have provided foundational pathways to quinolines through condensation. In the context of this compound, condensation reactions can be employed to build the quinoline ring onto a pre-existing pyridine-containing fragment or vice versa.
A notable example involves the reaction of 2-chloro-3-formylquinoline with phenylhydrazine, which results in a new quinoline-based hydrazone through a condensation reaction. researchgate.net While not directly yielding this compound, this illustrates the principle of forming a new bond and functional group on the quinoline core via condensation. The general approach often requires careful control of reaction conditions such as temperature and solvent to achieve optimal yields.
A modern variation involves the condensation of α,β-unsaturated ketones with 2-aminobenzyl alcohols, catalyzed by Cu(OAc)₂, to produce 2-aryl-3-acylquinolines through aza-Michael addition and aldol (B89426) condensation. acs.org This highlights the ongoing development of condensation strategies for accessing substituted quinolines.
Cyclization Techniques for Fused Ring Systems
Cyclization reactions are fundamental to forming the fused ring structure of quinoline. These techniques can be broadly categorized and are often key steps within multi-step synthetic sequences. For instance, intramolecular cyclization of tethered pyridines and quinolines can produce complex multicyclic derivatives through C-H activation. nih.gov Rhodium-catalyzed intramolecular C-H bond functionalization has been shown to be an efficient method for preparing multicyclic pyridines and quinolines. nih.gov
Another approach involves the dearomative cyclization of pyridines and isoquinolines. For example, an efficient dearomative [3+2] cycloaddition reaction of 2-alkynyl pyridines with diarylcyclopropenones has been reported to synthesize densely functionalized indolizinones under metal-free conditions. rsc.org Such strategies, while not directly forming this compound, demonstrate the power of cyclization in constructing complex heterocyclic systems derived from pyridine (B92270).
Pfitzinger Condensation Approach for Quinoline Derivatives
The Pfitzinger reaction is a classical and versatile method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds through the hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound to form an imine. Subsequent cyclization and dehydration yield the quinoline ring. wikipedia.org
While the direct synthesis of this compound via the Pfitzinger reaction is not explicitly detailed, the methodology is highly adaptable for producing a wide range of substituted quinolines. researchgate.netresearchgate.net The choice of the carbonyl component is crucial for determining the substitution pattern of the final quinoline product. For instance, using a ketone with a pyridin-2-yl moiety adjacent to the carbonyl group could theoretically lead to the desired this compound skeleton. However, the reaction can be limited by low yields and harsh basic conditions. researchgate.net
Table 1: Overview of Pfitzinger Reaction Variants
| Variant | Reactants | Product | Key Features |
| Classical Pfitzinger | Isatin, Carbonyl Compound, Base | Substituted Quinoline-4-carboxylic acid | Versatile but can have low yields and harsh conditions. wikipedia.orgresearchgate.net |
| Halberkann Variant | N-acyl isatins, Base | 2-hydroxy-quinoline-4-carboxylic acids | A modification that yields hydroxylated quinolines. wikipedia.org |
Annulation Strategies for Pyridyl-Substituted Heterocycles
Annulation, the formation of a new ring onto an existing one, is a powerful strategy for constructing pyridyl-substituted quinolines. A variety of annulation methods have been developed, often utilizing transition metal catalysis. For example, ruthenium-catalyzed annulation of enaminones with anthranils provides a route to 3-substituted quinolines. mdpi.com
A metal-free approach involves the annulation of substituted anthranilic esters with N-pyridyl ureas to synthesize 3-pyridyl-substituted quinazolin-2,4-diones. nih.govresearchgate.net This method proceeds via the formation of N-aryl-N'-pyridyl ureas followed by cyclocondensation, offering moderate to good yields without the need for a metal catalyst. nih.govresearchgate.net Another strategy involves a three-component annulation of trifluoroacetylacetylenes, quinolines, and water, although it is not suitable for quinolines with substituents at the 2-position. nih.gov
The [4+2] annulation strategy is a popular method for assembling the pyridine ring of quinoline, with reactions like the Friedländer and Pfitzinger syntheses falling into this category. nih.gov These methods generally offer good regioselectivity and utilize readily available starting materials. nih.gov
Metal-Catalyzed Synthetic Transformations
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the preparation of this compound is no exception. Palladium-catalyzed reactions, in particular, have proven to be highly efficient and selective.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are a highly effective means of forming the carbon-carbon bond that links the pyridine and quinoline rings in this compound. These methods offer a more efficient and selective route compared to some traditional synthetic approaches.
A common strategy involves the coupling of a halo-quinoline with a pyridinyl-organometallic reagent or, conversely, a halo-pyridine with a quinolinyl-organometallic reagent. The Suzuki and Stille couplings are prominent examples of such transformations. For instance, the Suzuki cross-coupling reaction between a bromo-substituted quinoline and a boronic acid pinacol (B44631) ester of a pyridine derivative can be used to construct the desired biaryl system. mdpi.com
Recent advancements have also demonstrated the palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines, which proceeds via an oxidative cyclization. scispace.com Furthermore, palladium-catalyzed C-H arylation of quinoline N-oxides has been developed, offering a direct method to introduce aryl groups, although this has been primarily shown for C2 and C8 functionalization rather than C3. acs.org
Table 2: Examples of Palladium-Catalyzed Reactions in Quinoline Synthesis
| Reaction Type | Reactants | Catalyst/Reagents | Product Type |
| Suzuki Coupling | Bromo-substituted quinazoline, Boronic acid pinacol ester of thiadiazole | Pd(dppf)Cl₂, Na₂CO₃, TBAB | Quinazolinylphenyl-1,3,4-thiadiazole conjugates mdpi.com |
| Oxidative Cyclization | Aryl allyl alcohols, Anilines | Pd(OAc)₂ | Substituted quinolines scispace.com |
| Amidation/Aldol Condensation | Aryl halides, Acetamides | Pd(0) catalyst | Quinolin-2(1H)-ones nih.gov |
| [3+3] Annulation | Diarylamines, α,β-unsaturated acids | Pd catalyst, TFA | 4-substituted-quinolin-2(1H)-ones nih.gov |
Cobalt-Catalyzed Dehydrogenative Coupling for Quinoline Formation
The synthesis of quinoline derivatives through cobalt-catalyzed dehydrogenative coupling represents an efficient and environmentally conscious approach. Researchers have developed a one-pot protocol for synthesizing a variety of substituted quinolines with yields of up to 97%. acs.orgresearchgate.net This method utilizes readily available Co(OAc)₂·4H₂O to catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols and ketones. acs.orgresearchgate.net The process is noted for its mild conditions and the use of an earth-abundant cobalt salt without the need for a ligand, highlighting its environmentally benign nature. acs.org
In 2024, new cobalt(II) complexes were designed where the geometry is governed by steric features. nih.govacs.org These complexes have shown catalytic activity for the dehydrogenation process, leading to the synthesis of a wide range of C-3-substituted quinoline derivatives in high yields. nih.govacs.org Mechanistic studies, including kinetic analysis, have been conducted to understand the reaction pathway. nih.govacs.org Furthermore, tetrazene-based cobalt complexes, synthesized through a novel dehydrogenative coupling of amines, have been effectively used in the synthesis of N-heterocycles like quinolines and quinazolinones, with yields ranging from 58% to 91%. researchgate.net
Table 1: Cobalt-Catalyzed Dehydrogenative Coupling for Quinoline Synthesis
| Catalyst System | Reactants | Product Type | Yields | Key Features |
| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols and ketones | Substituted Quinolines | Up to 97% | Ligand-free, mild conditions, one-pot. acs.orgresearchgate.net |
| Sterically governed Co(II) complexes | 2-Aminoaryl alcohols and various alcohols | C-3-substituted Quinolines | High | Chemoselective transformation of fatty alcohols. nih.govacs.org |
| Tetrazene-based cobalt complexes | Amines | Quinolines and Quinazolinones | 58-91% | Novel catalyst synthesis via amine dehydrogenation. researchgate.net |
Tin(II) Chloride-Catalyzed Multicomponent Reactions for Pyrrolo-Pyridinyl-Quinolines
Tin(II) chloride (SnCl₂·2H₂O) has been demonstrated as a cost-effective and efficient catalyst for the one-pot synthesis of tetrahydropyranoquinoline derivatives. eurjchem.com This multicomponent reaction involves the condensation of an aromatic aldehyde, an aromatic amine, and 3,4-dihydro-2H-pyran. eurjchem.com The use of SnCl₂ as a Lewis acid catalyst facilitates various organic transformations, including the synthesis of 1,3-oxazolidine derivatives and propargylic substitution of propargylic alcohols. eurjchem.com While the provided search results focus on pyranoquinolines, the catalytic activity of SnCl₂ in multicomponent reactions suggests its potential applicability in the synthesis of more complex heterocyclic systems like pyrrolo-pyridinyl-quinolines, although direct evidence for this specific scaffold is not detailed in the search results.
Catalyst-Free Approaches and Green Chemistry Principles in Synthesis
In recent years, there has been a significant shift towards the development of catalyst-free and environmentally friendly synthetic methods for quinoline derivatives, aligning with the principles of green chemistry. tandfonline.comresearchgate.net These approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy. acs.org
Development of Environmentally Conscious Synthetic Protocols
A notable catalyst-free method involves the synthesis of N-pyridin-2-yl and N-quinolin-2-yl carbamates from N-hetaryl ureas and alcohols. researchgate.netrsc.org This environmentally friendly technique proceeds with good to high yields (48–94%) and accommodates a wide range of functional groups. researchgate.netrsc.org The reaction is believed to proceed through an intermediate hetaryl isocyanate. rsc.org
Another green approach is the preparation of quinolin-2-yl substituted ureas in water, which avoids the use of toxic reagents, bases, and organic solvents. acs.org This method boasts 100% atom economy and high yields, with the product easily collected by filtration. acs.org Furthermore, metal-free methods for synthesizing functionalized quinolines from 2-styrylanilines and 2-methylquinolines have been developed, offering an environmentally friendly alternative to transition-metal catalyzed reactions. acs.org The use of nanocatalysts is also emerging as a promising strategy for the efficient and green synthesis of quinolines, addressing the limitations of traditional methods such as harsh reaction conditions and catalyst recovery issues. acs.org
Table 2: Environmentally Conscious Synthetic Protocols for Quinoline Derivatives
| Method | Reactants | Key Features |
| Catalyst-free carbamate (B1207046) synthesis | N-hetaryl ureas and alcohols | Environmentally friendly, good to high yields (48-94%). researchgate.netrsc.org |
| Urea synthesis in water | Quinoline N-oxides and dialkylcyanamides | Toxic reagent-free, 100% atom economy, high yields. acs.org |
| Metal-free C(sp³)–H functionalization | 2-styrylanilines and 2-methylquinolines | Avoids metal catalysts, broad substrate scope. acs.org |
| Nanocatalyst-mediated synthesis | Various precursors | Overcomes drawbacks of traditional methods, enhances efficiency. acs.org |
Chemical Reactivity and Functionalization of the this compound Core
The this compound scaffold possesses a unique electronic structure that dictates its reactivity towards electrophilic and nucleophilic reagents. The quinoline ring system, in general, is electron-deficient due to the presence of the nitrogen atom, which influences the positions of substitution. researchgate.netpurdue.edu
Electrophilic Aromatic Substitution Reactions
In quinoline, electrophilic aromatic substitution (EAS) preferentially occurs on the benzene (B151609) ring rather than the electron-deficient pyridine ring. researchgate.netvaia.com The nitrogen atom withdraws electron density from the pyridine ring, making the carbocyclic ring more susceptible to electrophilic attack. researchgate.netquimicaorganica.org Substitution typically occurs at positions 5 and 8, as the intermediates formed by attack at these positions are more stable. vaia.comquimicaorganica.orgreddit.com Attack at C-8 leads to a more stable carbocation intermediate with more resonance structures. vaia.com
Nucleophilic Substitution Reactions
Conversely, nucleophilic substitution reactions on the quinoline ring occur on the electron-deficient pyridine ring, primarily at the C2 and C4 positions. researchgate.netquora.com The attack of a nucleophile at position 2 is generally favored over position 4. quora.com An unexpected catalyst-free nucleophilic substitution of hydrogen in quinolines has been observed with acylethynylpyrroles, leading to the stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. rsc.org This reaction is proposed to proceed through a redox ring-opening of an intermediate cycloadduct. rsc.org The reactivity of quinoline derivatives can be further exploited, as demonstrated by the reactions of novel 7-(chromon-3-yl)quinolino[3′,4′:5,6]pyrano[3,2-c]quinoline with various nucleophiles. researchgate.net
Oxidation and Reduction Pathways
The this compound scaffold possesses two nitrogen-containing heterocyclic rings, the quinoline and pyridine moieties, which can undergo distinct oxidation and reduction reactions. The reactivity is influenced by the electron-withdrawing nature of the nitrogen atoms and the specific reagents and conditions employed.
Oxidation: The quinoline ring system exhibits considerable resistance to oxidation due to its aromatic stability. pharmaguideline.com However, under specific conditions, oxidation can be achieved. Treatment with oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) (KMnO₄) can lead to the formation of N-oxides. nih.govyoutube.comyoutube.com Given the two nitrogen atoms in this compound, mono- or di-N-oxide formation is plausible. The nitrogen atom on the quinoline ring is typically more susceptible to N-oxidation.
Under more forceful conditions, such as with hot alkaline KMnO₄, oxidative cleavage of the quinoline ring can occur. pharmaguideline.com Typically, the benzene ring (carbocyclic portion) is cleaved while the more stable pyridine ring remains intact. pharmaguideline.com The oxidation of alkyl-substituted quinolines to their corresponding quinoline carboxylic acids using agents like manganese dioxide in strong sulfuric acid has also been documented. google.com
Reduction: The reduction of the this compound system can be controlled to selectively hydrogenate either the pyridine or the quinoline ring. Catalytic hydrogenation, for example, using tin (Sn) and hydrochloric acid (HCl), tends to partially reduce the pyridine-derived portion of the quinoline ring first. youtube.com Complete reduction of both the pyridine and benzene rings can be achieved using more powerful catalytic systems, such as palladium on carbon (Pd/C) with hydrogen gas. youtube.com
Conversely, selective reduction of the benzene ring can be accomplished in an acidic medium. pharmaguideline.com The use of sodium borohydride (B1222165) (NaBH₄), a common and mild reducing agent, is generally ineffective for the reduction of electron-rich aromatic systems like pyridine and quinoline. sciencemadness.orgyoutube.com Its utility is typically limited to the reduction of aldehydes and ketones. youtube.comyoutube.com However, if the nitrogen atom is quaternized to form a pyridinium (B92312) or quinolinium salt, it becomes susceptible to reduction by NaBH₄. sciencemadness.org Another method involves using lithium in liquid ammonia, which can produce 1,4-dihydroquinoline (B1252258) derivatives. pharmaguideline.com
The following table summarizes key oxidation and reduction reactions applicable to the quinoline scaffold.
| Transformation | Reagent(s) | Product Type | Notes |
| N-Oxidation | Hydrogen Peroxide (H₂O₂) | Quinoline N-oxide | Selective oxidation of the nitrogen atom. |
| Ring Cleavage | Alkaline Potassium Permanganate (KMnO₄), heat | Pyridine dicarboxylic acid | The benzene portion of the quinoline ring is opened. pharmaguideline.com |
| Partial Reduction | Tin (Sn), Hydrochloric Acid (HCl) | Tetrahydroquinoline | The pyridine portion of the quinoline ring is preferentially reduced. youtube.com |
| Full Reduction | Palladium on Carbon (Pd/C), H₂ | Decahydroquinoline | Both rings of the quinoline system are fully saturated. youtube.com |
| Selective Reduction | Lithium (Li) in liquid ammonia | 1,4-Dihydroquinoline | Reduction of the pyridine moiety. pharmaguideline.com |
C-H Functionalization at Distal Positions
Direct C-H functionalization is a powerful, atom-economical strategy for modifying aromatic scaffolds. In quinoline systems, the electronic properties inherently favor functionalization at the C2, C4, or C8 positions. Achieving functionalization at "distal" positions such as C3, C5, C6, or C7 is more challenging and often requires specific catalytic systems or directing groups to overcome the natural reactivity of the ring. nih.govnih.govacs.org
For a molecule like this compound, which is already substituted at the C3 position, further functionalization at other distal sites is of synthetic interest. Research has shown that transition-metal-catalyzed reactions can achieve regioselective C-H activation at these less reactive positions.
One effective strategy involves the use of a removable directing group. For instance, N-acyl-1,2-dihydroquinolines have been used as substrates for palladium-catalyzed C3-arylation with arylboronic acids. nih.gov This sequence involves pre-activation of the quinoline, followed by the C-H functionalization and subsequent rearomatization. nih.gov
Another approach utilizes the quinoline N-oxide as an internal directing group. While N-oxides typically direct functionalization to the C2 and C8 positions, specific ligand and catalyst combinations can alter this regioselectivity. nih.gov Furthermore, Lewis acid additives can modulate the electronic properties of the quinoline ring, enhancing the reactivity of the pyridine part and enabling functionalization at positions like C3 or C4, depending on the existing substitution pattern. nih.gov For 3- and 5-substituted quinolines, palladium-catalyzed arylation tends to occur at the C4 position. nih.gov
The table below details examples of catalytic systems used for the functionalization of quinoline at distal positions.
| Reaction Type | Catalyst | Coupling Partner | Position Functionalized | Key Strategy |
| C3-Arylation | Pd(OAc)₂ / Cu(OTf)₂ / Ag₂O | Arylboronic Acid | C3 | N-Acyl-1,2-dihydroquinoline intermediate nih.gov |
| C4-Arylation | Pd Catalyst / Phosphine Ligand | Aryl Bromide | C4 | Lewis Acid (LA) assistance on a C3-substituted quinoline nih.gov |
| C2-Arylation | [RhCl(CO)₂]₂ | Unactivated Arene | C2 | Rhodium-based C-H activation nih.gov |
Ring-Opening and Ring-Closing Transformations
The fused aromatic rings of this compound endow the molecule with significant thermodynamic stability. Consequently, ring-opening reactions are energetically unfavorable and not commonly observed except under harsh oxidative or reductive conditions that lead to ring cleavage, as discussed previously. pharmaguideline.com
In contrast, ring-closing and ring-transformation reactions that lead to the formation of the quinoline core are fundamental in heterocyclic chemistry. iipseries.orgorganic-chemistry.orgnih.gov These methods provide access to a wide array of substituted quinolines. While these are synthetic routes to quinolines rather than reactions of them, they are crucial transformations related to the scaffold.
One classic example is the Pfitzinger reaction , where isatin or its derivatives react with a carbonyl compound in the presence of a strong base to yield quinoline-4-carboxylic acids. iipseries.org This method allows for the construction of 2,3-disubstituted quinolines. iipseries.org
Another important transformation is superacid-mediated cyclization . For example, certain phenyl-substituted pyridyl alcohols can undergo cyclization and rearrangement in a superacidic medium (like triflic acid) to form benzo[f]quinoline (B1222042) derivatives. nih.gov This process involves the formation of dicationic intermediates and subsequent ring closure and aromatization to yield the polycyclic system. nih.gov
Recently, novel ring expansion reactions have been developed. For instance, 3-substituted oxindoles can be converted into quinolinone isomers through a regiodivergent ring expansion, providing a modern route to this important quinoline subtype. acs.org
The following table summarizes representative ring-closing and transformation methodologies.
| Reaction Name/Type | Starting Materials | Reagents/Conditions | Product | Notes |
| Pfitzinger Reaction | Isatin, Carbonyl Compound | Strong Base (e.g., KOH) | Quinoline-4-carboxylic acid | Forms the quinoline ring from acyclic and five-membered ring precursors. iipseries.org |
| Superacid-Mediated Cyclization | Phenyl-substituted Pyridyl Alcohol | Superacid (e.g., CF₃SO₃H) | Benzo[f]quinoline | Involves intramolecular cyclization and rearrangement. nih.gov |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst | Substituted Quinoline | A flexible synthesis forming the quinoline core. |
| Friedländer Annulation | 2-Aminobenzaldehyde/ketone, Ketone with α-methylene group | Base or Acid Catalyst | Substituted Quinoline | Condensation followed by cyclization to form the quinoline ring. |
| Ring Expansion | 3-Substituted Oxindole | LiHMDS, Diiodomethane | Quinolinone | A modern method involving skeletal rearrangement. acs.org |
Catalytic Applications of 3 Pyridin 2 Yl Quinoline Metal Complexes
Homogeneous Catalysis Utilizing Quinoline-Pyridine Ligands
Quinoline-pyridine based ligands, including 3-pyridin-2-yl-quinoline, are valuable in homogeneous catalysis due to their ability to form well-defined, soluble metal complexes. rsc.org The electronic properties and steric environment around the metal center can be fine-tuned by modifying the substituents on both the quinoline (B57606) and pyridine (B92270) rings, thereby influencing the catalytic activity and selectivity. mdpi.commdpi.com These ligands have been successfully employed in combination with various transition metals, most notably ruthenium, iridium, and rhodium, to catalyze a wide array of chemical reactions. csic.escnr.itscispace.com The rigid backbone of the quinoline-pyridine scaffold provides stability to the resulting metal complexes, which is a crucial factor for efficient catalysis.
Specific Catalytic Transformations
Metal complexes of pyridine-quinoline ligands have demonstrated significant efficacy in several key catalytic transformations, primarily centered around hydrogen transfer processes.
Transfer hydrogenation, a process where hydrogen is transferred from a donor molecule (often an alcohol like 2-propanol) to an acceptor (such as a ketone or imine), is a prominent application of this compound and its analogs. Ruthenium(II) complexes, in particular, have been extensively studied as catalysts for the transfer hydrogenation of ketones to their corresponding alcohols. mdpi.commdpi.com
For instance, ruthenium(II)-p-cymene complexes bearing various substituted pyridine-quinoline ligands have shown moderate to excellent catalytic activity in the transfer hydrogenation of acetophenone (B1666503) and its derivatives. mdpi.com The presence of a base, such as potassium isopropoxide (KOiPr), is generally crucial for the reaction to proceed efficiently. mdpi.com The electronic nature of the substituents on the ligand framework plays a significant role in the catalytic performance. Electron-donating groups on the quinoline or pyridine rings have been observed to enhance the catalytic activity. mdpi.com
A study on a series of ruthenium(II) complexes with different pyridine-quinoline ligands demonstrated that the position of substituents significantly impacts the reaction rate and conversion. mdpi.com While specific data for a this compound complex was not detailed, the general findings for the ligand class are summarized in the table below.
Table 1: Catalytic Transfer Hydrogenation of Acetophenone with Ru(II)-Pyridine-Quinoline Complexes
| Catalyst Precursor | Substrate | Base | Solvent | Temp. (°C) | Time (min) | Conversion (%) | TOF (h⁻¹) |
| [Ru(p-cymene)(8-Mepq)Cl]⁺ | Acetophenone | KOiPr | 2-Propanol | 82 | ~10 | >99 | ~1600 |
| [Ru(p-cymene)(4-Mepq)Cl]⁺ | Acetophenone | KOiPr | 2-Propanol | 82 | ~15 | >99 | ~1600 |
| [Ru(p-cymene)(pq)Cl]⁺ | Acetophenone | KOiPr | 2-Propanol | 82 | ~60 | >99 | ~400 |
Data extrapolated from studies on related pyridine-quinoline ligands. mdpi.com TOF = Turnover Frequency.
Iridium complexes have also been utilized for the transfer hydrogenation of quinolines and pyridines themselves, employing ethanol (B145695) as a sustainable hydrogen source. rsc.org These reactions are valuable for the synthesis of saturated N-heterocycles, which are important motifs in pharmaceuticals.
Acceptorless dehydrogenation is an environmentally benign process that involves the removal of hydrogen from a substrate without the use of a sacrificial hydrogen acceptor, typically producing hydrogen gas as the only byproduct. cnr.itscholarsportal.info Metal complexes of pyridine-quinoline ligands have shown promise in this area, particularly in the dehydrogenation of alcohols to carbonyl compounds and the synthesis of N-heterocycles.
Ruthenium and iridium catalysts are effective for the acceptorless dehydrogenation of primary and secondary alcohols. scholarsportal.infonih.gov For example, iridium complexes with functionalized N-heterocyclic carbene (NHC) and pyridine-containing ligands can catalyze the dehydrogenation of primary alcohols to carboxylic acids. csic.es The catalytic system's selectivity can often be tuned by adjusting reaction parameters such as the base and temperature. rsc.org While specific examples with this compound are not extensively documented, the general reactivity of related complexes suggests potential applicability.
Manganese complexes with pincer-type ligands have also been employed for the acceptorless dehydrogenative coupling of amino alcohols to synthesize pyrazines and quinoxalines. scholarsportal.info
Mechanistic Investigations in Catalysis
Understanding the reaction mechanism is crucial for the rational design of more efficient catalysts. For transfer hydrogenation and acceptorless dehydrogenation reactions catalyzed by pyridine-quinoline metal complexes, several mechanistic studies have been conducted.
A common feature in the proposed mechanisms for these reactions is the involvement of metal-hydride species as key catalytic intermediates. mdpi.commdpi.com In the transfer hydrogenation of ketones catalyzed by ruthenium(II)-pyridine-quinoline complexes, the active catalyst is believed to be a ruthenium(II)-hydride species formed by the reaction of the precatalyst with the hydrogen donor (e.g., 2-propanol) in the presence of a base. mdpi.com
In some iridium-catalyzed dehydrogenation reactions, iridium(III)-hydride intermediates have been isolated and characterized. nih.gov The stability and reactivity of these hydride intermediates are influenced by the electronic and steric properties of the supporting ligands, including the pyridine-quinoline framework.
For the transfer hydrogenation of ketones, an "inner-sphere" mechanism is often proposed. mdpi.com This involves the coordination of the substrate (ketone) to the metal-hydride species, followed by the migratory insertion of the hydride to the carbonyl carbon, and subsequent release of the alcohol product.
An alternative "outer-sphere" mechanism has also been suggested, particularly for catalysts with ligands that can participate in the hydrogen transfer process. nih.gov In this pathway, the hydrogen is transferred from the metal-hydride complex to the substrate without direct coordination of the substrate to the metal center.
For acceptorless dehydrogenation, the mechanism typically involves the following steps:
Coordination of the alcohol to the metal center.
β-hydride elimination to form a metal-hydride and a carbonyl compound.
Release of the carbonyl product.
Reductive elimination of H₂ from the metal-hydride to regenerate the active catalyst.
The specific pathway can be influenced by the nature of the metal, the ligand, and the reaction conditions. nih.gov
Theoretical and Computational Chemistry of 3 Pyridin 2 Yl Quinoline Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of pyridinyl-quinoline systems. These methods are used to predict molecular geometries, electronic distributions, and spectroscopic characteristics, offering a powerful complement to experimental data.
Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying relatively large systems like 3-pyridin-2-yl-quinoline. DFT calculations are instrumental in determining optimized molecular geometries, relative energies of different conformations or tautomers, and other electronic properties.
For instance, in studies of related quinoline (B57606) derivatives, DFT has been employed to model the ground-state potential energy surface (PES). researchgate.net In the theoretical investigation of 8-(pyridin-2-yl)quinolin-7-ol, a derivative of the core structure, DFT calculations were used to analyze the stability of its different tautomeric forms. researchgate.netmdpi.com These calculations help in understanding how structural modifications and the surrounding solvent environment influence the relative stability of isomers. mdpi.com Similarly, DFT has been applied to quinoline-based hydrazones to analyze their structural and electronic properties, which are crucial for their chemical reactivity. acs.org
Research on pyridine-quinoline hybrids designed as PIM-1/2 kinase inhibitors has also utilized computational methods like molecular docking, which relies on force fields often parameterized with DFT data, to predict the binding affinity and orientation of these molecules within the active site of the enzymes. nih.gov
To understand the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is an extension of DFT that allows for the calculation of excited-state properties, such as electronic transition energies (which correspond to absorption spectra) and oscillator strengths.
TD-DFT has been pivotal in studying the photophysical processes of pyridinyl-quinoline derivatives. In the case of 8-(pyridin-2-yl)quinolin-7-ol, which functions as a molecular switch, TD-DFT was used to model the electronic absorption and emission spectra. mdpi.com This approach helps in assigning specific spectral bands to electronic transitions within the molecule and understanding the mechanisms of processes like excited-state intramolecular proton transfer (ESIPT). mdpi.comnih.gov The calculations can predict how a molecule will behave after being excited by light, for example, by identifying the pathways for energy dissipation, such as fluorescence or non-radiative decay. mdpi.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule.
DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals. For example, a DFT analysis of a quinolone-based hydrazone derivative, compound 5o, revealed a small HOMO-LUMO energy gap of 0.112566 eV. acs.org A smaller energy gap generally suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. acs.org This information is valuable for designing molecules with specific electronic properties for applications in materials science and medicinal chemistry.
Table 1: Calculated HOMO-LUMO Energy Gap for a Quinoline Derivative
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|---|
| Compound 5o (Quinolone-based hydrazone) | DFT | - | - | 0.112566 | acs.org |
Note: Specific HOMO and LUMO energy values were not provided in the source, only the resulting energy gap.
Molecular Dynamics and Simulation Studies
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes, solvent effects, and binding stability.
In the context of quinoline derivatives, MD simulations have been performed to validate the stability of ligand-protein complexes predicted by molecular docking. For instance, a 100-nanosecond MD simulation was conducted for a quinoline-3-carboxamide (B1254982) derivative bound to the ATM kinase enzyme. mdpi.com The simulation confirmed that the inhibitor remained stably bound within the active site, and the protein's secondary structure was maintained throughout the simulation. mdpi.com Similarly, MD simulations of a quinolone-hydrazone derivative complexed with the aldose reductase enzyme also confirmed stable binding. acs.org These studies are crucial in drug design for assessing the residence time and interaction stability of a potential drug molecule with its biological target.
Investigation of Tautomerism and Intramolecular Proton Transfer Mechanisms
Tautomerism, the interconversion of structural isomers, and the associated mechanism of intramolecular proton transfer (IPT) are critical phenomena in many pyridinyl-quinoline systems, influencing their chemical and photophysical properties. Computational chemistry offers powerful tools to investigate these processes.
Detailed theoretical studies have been conducted on derivatives like 8-(pyridin-2-yl)quinolin-7-ol, which can exist in different tautomeric forms (e.g., enol and keto). mdpi.comresearchgate.net Using DFT, researchers can calculate the relative Gibbs free energies of these tautomers in the ground state to predict which form is more stable in different solvents. researchgate.net Furthermore, by combining DFT and TD-DFT, the mechanism of excited-state intramolecular proton transfer (ESIPT) can be elucidated. mdpi.comnih.gov This process, where a proton moves from a donor to an acceptor group within the same molecule in an excited electronic state, is the basis for the function of many molecular switches and fluorescent probes. mdpi.com For these "proton crane" systems, computational analysis can map out the potential energy surfaces in both the ground and excited states to understand the transfer barriers and reaction pathways. researchgate.netmdpi.com
Computational Analysis of Charge Transfer Transitions
Charge transfer (CT) is an electronic transition where a significant amount of electron density is transferred from one part of a molecule (the donor) to another (the acceptor). These transitions are responsible for the intense colors of many organic and inorganic compounds and are fundamental to their use in applications like solar cells and sensors.
Computational methods can analyze and predict the nature of CT transitions. In systems containing pyridinyl-quinoline scaffolds, such as metal complexes, these transitions can be classified as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand charge transfer (ILCT). For example, studies on platinum(II) dimers bridged by pyridyl and quinoline thiols have used electronic structure calculations to characterize their metal-metal-to-ligand charge-transfer (MMLCT) excited states. nih.gov In donor-acceptor systems like a terpyridine-bis-pyrene molecule, solvatochromism in fluorescence spectra—a shift in emission color with solvent polarity—is a hallmark of a charge-transfer excited state, a phenomenon that can be rationalized through computational analysis. nih.gov These calculations can estimate the degree of charge separation and the energies of the CT states, providing a deeper understanding of the molecule's photophysical behavior. nih.gov
Advanced Materials Science Applications Derived from 3 Pyridin 2 Yl Quinoline
Organic Electronics and Optoelectronic Materials
3-Pyridin-2-yl-quinoline, a hybrid compound featuring both pyridine (B92270) and quinoline (B57606) moieties, possesses a unique electronic architecture that makes it a compelling candidate for applications in organic electronics. The presence of two nitrogen atoms within different aromatic systems creates a distinct electronic distribution and an extended π-conjugated system. This conjugation is a key feature that influences the material's electronic and photophysical properties, making it suitable for various optoelectronic applications. The ability to undergo both electrophilic and nucleophilic substitution reactions allows for the fine-tuning of its properties by introducing different functional groups.
Applications in Organic Light-Emitting Diodes (OLEDs)
The electroluminescent properties of quinoline derivatives have led to their use as emitting layers in Organic Light-Emitting Diodes (OLEDs). nih.gov Specifically, derivatives of this compound have been investigated for their potential in creating efficient and bright OLEDs. For instance, pyrazolo[3,4-b]quinoline derivatives, which share a similar structural backbone, have been successfully used as emitters in multilayered OLED devices. researchgate.net The performance of these devices can be optimized by carefully selecting the surrounding material layers, such as hole-injection and electron-transporting layers, to match the energy levels of the this compound-based emitter. researchgate.net The goal is to achieve a balance between the transport rates of holes and electrons within the emissive layer to maximize efficiency. scribd.com
Photophysical Properties and Emission Characteristics
The photophysical behavior of this compound and its derivatives is central to their application in optoelectronic devices. These properties, including fluorescence quantum yield, emission wavelength, and excited state lifetime, are dictated by the molecule's electronic structure and can be influenced by the surrounding environment.
The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, and the emission wavelength are critical parameters for luminescent materials. For quinoline derivatives, these properties are highly dependent on the substituents attached to the quinoline ring and the solvent polarity. researchgate.net Studies on related quinoline-based chalcones have shown quantum yields ranging from 0.1 to 0.7 in acetonitrile, with emission spectra appearing in the visible region between 527 nm and 568 nm. rsc.org The introduction of electron-withdrawing groups, such as a nitro group, can lead to a blue shift in the emission and a decrease in the quantum yield due to fluorescence quenching. rsc.org
Table 1: Photophysical Properties of Selected Quinoline Derivatives
| Compound | Emission Wavelength (nm) | Quantum Yield (Φ) | Solvent |
| QC1 | 495 | - | CH3CN |
| QC2 | 512 | - | CH3CN |
| QL1 | 492 | - | - |
| QL2 | 508 | - | - |
| Bis-quinolin-3-yl chalcones | 527-568 | 0.1-0.7 | Acetonitrile |
Data compiled from multiple sources. researchgate.netrsc.org
The excited state lifetime is the average time a molecule spends in an excited electronic state before returning to the ground state. This property is crucial for understanding the dynamics of photophysical processes. For quinoline, the fluorescence decay time has been observed to decrease with increasing temperature. psu.edu For example, the lifetime of a diffuse fluorescence component in one study decreased from 16 ns at 10 K to 9.5 ns at 300 K. psu.edu Theoretical studies on quinoline-pyrazole isomers have explored the excited state dynamics, suggesting that processes like excited state intramolecular proton-transfer (ESIPT) and twisted intramolecular charge transfer (TICT) can occur, influencing the fluorescence quenching pathways. nih.gov
Electroluminescence is the emission of light from a material in response to the passage of an electric current. In the context of OLEDs, the electroluminescence spectrum of a material can sometimes differ from its photoluminescence spectrum. For instance, in some pyrazolo-[3,4-b]-quinoline derivative-based devices, the electroluminescence was observed to be slightly blue-shifted compared to its photoluminescence. researchgate.net This shift can be attributed to the location of exciton (B1674681) recombination within the device, which in some cases is close to the polymer-indium tin oxide (ITO) interface. researchgate.net
Conjugated Aromatic Systems in Advanced Materials
This compound is a prime example of a conjugated aromatic system. The interconnection of the pyridine and quinoline rings results in an extended network of delocalized π-electrons. This extended conjugation is fundamental to its electronic properties, as it lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This smaller energy gap facilitates electronic transitions, which are responsible for the absorption and emission of light, a key principle behind its use in optoelectronics.
Development of Functional Dyes and Polymers
The unique photophysical properties of the this compound scaffold, arising from its extended π-conjugated system, have prompted investigations into its use as a core component in functional dyes and polymers. Research in this area leverages the inherent fluorescence and potential for tailored electronic properties to create advanced materials for various applications.
Derivatives of quinoline and pyridine are recognized for their luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs), molecular probes, and biomolecular markers. nih.gov The general class of substituted quinoline and pyridine derivatives can serve as dyes for optically labeling substances such as polymers, proteins, and nucleic acids. google.com These dyes are advantageous due to their high extinction coefficients and fluorescence quantum yields. google.com An important feature of these dyes is that their optical properties, like absorption, are generally not diminished after binding to carrier molecules. google.com
While extensive research has been conducted on the broader class of quinoline-based dyes, specific studies detailing the synthesis and application of dyes and polymers derived solely from this compound are more limited. However, the principles established for related compounds provide a strong foundation for understanding the potential of this specific molecule.
For instance, a study on novel unsymmetrical bis-quinolin-3-yl chalcones, which share the quinoline core, highlights the influence of molecular structure on photophysical properties. These compounds exhibit absorption maxima ranging from 215 nm to 290 nm and demonstrate positive solvatochromism. rsc.org The introduction of different functional groups, such as a nitro group, can lead to a significant blue shift and fluorescence quenching. rsc.org This underscores the tunability of the optical properties of quinoline-based systems.
The following table summarizes the photophysical properties of some related bis-quinolin-3-yl chalcone (B49325) derivatives, which can serve as a reference for the potential characteristics of dyes based on this compound.
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| 12 | 270 | 545 | 1.6 x 10⁴ | 0.045 |
| 18 | 265 | 530 | 1.6 x 10⁴ | 0.052 |
| 23 | 275 | 560 | 1.6 x 10⁴ | 0.068 |
| 28 | 272 | 555 | 1.6 x 10⁴ | 0.035 |
| 33 | 277 | 568 | 1.6 x 10⁴ | 0.071 |
| Data adapted from a study on bis-quinolin-3-yl chalcones and is intended to be illustrative of the properties of related quinoline systems. rsc.org |
In the context of polymers, the bifunctional nature of this compound, with its two nitrogen-containing heterocyclic rings, makes it an attractive building block. These nitrogen atoms can act as coordination sites for metal ions, opening possibilities for the creation of metallopolymers with interesting electronic and photophysical properties. Furthermore, functionalization of the quinoline or pyridine rings could introduce polymerizable groups, allowing for the incorporation of the this compound moiety into polymer backbones or as pendant groups. Such polymers could find applications as fluorescent sensors, in light-emitting devices, or as materials with tunable refractive indices.
A patent for pyridine and quinoline dyes describes their use as markers for polymers, where they can be covalently coupled to the polymer structure. google.com This indicates the recognized potential of this class of compounds in polymer science.
While direct polymerization studies of this compound are not widely reported in the reviewed literature, the synthetic versatility of the quinoline scaffold allows for various reactions, such as substitution, which can be used to introduce polymerizable functionalities. The development of polymers from this compound represents a promising area for future research, with the potential to yield novel materials with advanced optical and electronic functions.
Molecular Interaction Mechanisms of 3 Pyridin 2 Yl Quinoline Derivatives in Biological Systems in Vitro
DNA Intercalation Studies
The planar aromatic structure of the quinoline (B57606) ring system is a key feature that allows certain derivatives to function as DNA intercalating agents. google.com This mode of interaction involves the insertion of the planar molecule between the base pairs of the DNA double helix.
By intercalating into the DNA helix, 3-pyridin-2-yl-quinoline derivatives can physically obstruct the action of enzymes essential for DNA replication and transcription. This interference can block the progression of DNA and RNA polymerases along the DNA template, thereby inhibiting the synthesis of new DNA and RNA strands. For instance, certain substituted quinolines, including those with a pyridinyl group, have been identified as DNA intercalators capable of amplifying the activity of known anticancer agents that rely on DNA damage, such as bleomycin. google.com The disruption of these fundamental processes ultimately hinders cell division and function. Furthermore, related quinoline derivatives have been shown to inhibit the replication of viruses like Herpes Simplex Virus-1 (HSV-1) by targeting viral DNA replication processes, sometimes by inhibiting essential viral enzymes like alkaline nuclease (AN), which plays a role in viral DNA replication. appartement-christel.de
Protein Binding and Enzyme Inhibition Mechanisms (In Vitro)
Beyond DNA interactions, this compound derivatives engage in specific binding with a variety of protein targets, leading to the modulation of their biological functions. These interactions are central to their therapeutic potential and have been extensively studied in vitro.
In vitro studies have identified several proteins that are directly targeted by quinoline-based compounds. A notable example involves derivatives of 3H-pyrrolo[3,2-f]quinolin-9-one, which have been shown to act as potent inhibitors of tubulin assembly. nih.gov By binding to tubulin, these compounds disrupt the formation of microtubules, which are critical components of the cytoskeleton and the mitotic spindle, thereby halting cell division. nih.gov The binding is often at the colchicine (B1669291) binding site, a well-known target for antimitotic agents. nih.gov
A primary mechanism of action for many this compound derivatives is the inhibition of protein kinases, a family of enzymes that regulate a vast number of cellular processes. Pyridine-quinoline hybrids have been specifically designed and synthesized as potent inhibitors of PIM kinases, a family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) often overexpressed in various cancers. nih.gov In vitro kinase assays have demonstrated that these compounds can exhibit significant inhibitory activity. nih.gov Kinetic studies revealed that these derivatives can act as either competitive or a mix of competitive and non-competitive inhibitors of the PIM-1 kinase enzyme, indicating they can bind to the ATP-binding site or allosteric sites, respectively. nih.gov
Table 1: In Vitro PIM Kinase Inhibitory Activity of Selected Pyridine-Quinoline Hybrids
| Compound | PIM-1 IC₅₀ (µM) | PIM-2 IC₅₀ (µM) | Inhibition Type (PIM-1) |
|---|---|---|---|
| 5b | >10 | 0.052 | Competitive |
| 5c | 0.071 | >10 | Competitive |
| 6e | 0.066 | >10 | Competitive |
| 13a | 0.112 | >10 | Competitive & Non-competitive |
| 14a | 0.083 | >10 | Competitive |
This table is based on data from a study on new quinoline-pyridine hybrids as PIM-1/2 kinase inhibitors. nih.gov
The inhibition of key cellular processes by this compound derivatives often translates to a halt in the cell cycle. This has been demonstrated in various in vitro cellular studies. For example, highly active derivatives of 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-one were found to arrest Jurkat cells (a human leukemia cell line) in the G2/M phase of the cell cycle in a concentration-dependent manner. nih.gov This arrest is a direct consequence of the compound's ability to inhibit tubulin polymerization, which prevents the formation of a functional mitotic spindle required for mitosis. nih.gov Similarly, other heterocyclic compounds have been shown to induce cell cycle arrest at the Sub G1 and G2/M phases in lung cancer cell lines (A549). nih.gov
Table 2: Effect of Quinoline Derivatives on Cell Cycle Progression in Cancer Cell Lines
| Derivative Class | Cell Line | Effect |
|---|---|---|
| 7-Phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones | Jurkat (Leukemia) | G2/M phase arrest |
| Pyrazolo[3,4-d]pyridazines* | A549 (Lung Cancer) | Sub G1 and G2/M phase arrest |
While structurally distinct, this related heterocyclic compound demonstrates a similar functional outcome on the cell cycle. nih.gov
A crucial outcome of the molecular interactions of many this compound derivatives is the induction of apoptosis, or programmed cell death. This is often a consequence of the upstream inhibition of survival pathways or the induction of cellular stress. In vitro studies have shown that pyridine-quinoline hybrids that inhibit PIM-1 kinase can significantly induce apoptosis in cancer cell lines like HepG-2 (liver carcinoma). nih.gov The mechanism involves the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Specifically, these compounds were shown to significantly activate caspase 3/7. nih.gov
Further mechanistic studies with related quinoline derivatives in Jurkat cells revealed that apoptosis is mediated through the intrinsic mitochondrial pathway. nih.gov This is characterized by:
Caspase-3 Activation: An essential effector caspase that cleaves numerous cellular substrates. nih.gov
PARP Cleavage: Poly(ADP-ribose) polymerase is a key substrate of caspase-3, and its cleavage is a hallmark of apoptosis. nih.gov
Bcl-2 Down-regulation: A decrease in the anti-apoptotic protein Bcl-2 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to cell death. nih.gov
This induction of apoptosis through the disruption of the Bcl-2/Bax protein expression balance is a key mechanism of cytotoxicity for these compounds in cancer cells. nih.gov
General Mechanisms of Action at the Molecular Level (In Vitro)
The in vitro biological activities of this compound derivatives are diverse, with their molecular interactions primarily revolving around enzyme inhibition and the induction of programmed cell death, known as apoptosis. These mechanisms are fundamental to their potential as anticancer and antimicrobial agents.
Enzyme Inhibition
Derivatives of this compound have been shown to inhibit a range of enzymes that are crucial for the survival and proliferation of cancer cells and pathogens.
PIM-1 Kinase Inhibition : A significant area of research has focused on the inhibition of PIM-1 kinase, a serine/threonine kinase that plays a direct role in the development of various cancers, including leukemia and solid tumors of the prostate, colon, and liver. nih.gov Certain pyridine-quinoline hybrids have demonstrated potent inhibitory activity against PIM-1 kinase. nih.govresearchgate.net Kinetic studies have revealed that these compounds can act as competitive inhibitors, non-competitive inhibitors, or a combination of both. nih.govresearchgate.net For instance, compounds 5b , 5c , 6e , and 14a were identified as competitive inhibitors, while 13a exhibited a mixed competitive and non-competitive inhibitory mechanism against the PIM-1 kinase enzyme. nih.govresearchgate.net Compound 5b also showed potent inhibitory activity against the related PIM-2 kinase. nih.govresearchgate.net
JAK2/STAT3 Pathway Inhibition : The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is another target for quinoline derivatives. nih.gov This pathway is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. Novel synthesized 6-(quinolin-2-ylthio) pyridine (B92270) derivatives have been investigated as multi-targeted inhibitors of JAK2/STAT3. nih.gov
Reverse Transcriptase Inhibition : In the context of antiviral research, quinoline derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The reverse transcriptase enzyme is vital for retroviruses like HIV to convert their RNA genome into DNA. nih.gov Molecular docking studies have shown that pyrazoline and pyrimidine-containing quinoline derivatives can exhibit good binding interactions with the active site of the HIV reverse transcriptase. nih.gov
Inhibition of Metabolic and Other Enzymes : Research has also explored the inhibitory effects of quinoline derivatives on various metabolic enzymes. Some piperazine (B1678402) and morpholine (B109124) substituted quinolines have shown an ability to inhibit human carbonic anhydrase I and II (hCA I and II) and α-glucosidase. researchgate.net Furthermore, quinolinyl pyrimidines have been identified as potent inhibitors of Type II NADH-Dehydrogenase (NDH-2) in Mycobacterium tuberculosis, presenting a mechanism for their antimycobacterial activity. uantwerpen.be Antimalarial 2-pyridylquinolones are thought to target the cytochrome bc1 complex of Plasmodium falciparum, a crucial component of the parasite's mitochondrial electron transport chain. researchgate.net
Induction of Apoptosis and Caspase Activation
Beyond direct enzyme inhibition, a key mechanism of action for the anticancer effects of this compound derivatives is the induction of apoptosis. nih.gov
Apoptosis Induction : Several pyridine-quinoline hybrids have been shown to be potent inducers of apoptosis in cancer cell lines. nih.govresearchgate.net For example, compounds 6e , 13a , and 13c induced apoptosis in over 66% of the treated HepG-2 (liver cancer) cells. nih.govresearchgate.net
Caspase Activation : Apoptosis is executed by a family of cysteine proteases called caspases. The activation of these enzymes is a hallmark of apoptotic cell death. Studies have demonstrated that compounds 6e , 13a , and 13c significantly activate caspase-3 and caspase-7 in HepG-2 cells, confirming that their apoptosis-inducing effect is mediated through the canonical caspase pathway. nih.govresearchgate.net
The table below summarizes the in vitro molecular mechanisms of action for various this compound derivatives.
| Compound/Derivative Class | Molecular Target/Mechanism | Observed In Vitro Effect | Reference |
| Pyridine-Quinoline Hybrids (5b, 5c, 6e, 14a) | PIM-1 Kinase | Competitive Inhibition | nih.govresearchgate.net |
| Pyridine-Quinoline Hybrid (13a) | PIM-1 Kinase | Mixed Competitive & Non-competitive Inhibition | nih.govresearchgate.net |
| Pyridine-Quinoline Hybrid (5b) | PIM-2 Kinase | Potent Inhibition | nih.govresearchgate.net |
| Pyridine-Quinoline Hybrids (6e, 13a, 13c) | Apoptosis Induction | >66% apoptosis in HepG-2 cells | nih.govresearchgate.net |
| Pyridine-Quinoline Hybrids (6e, 13a, 13c) | Caspase-3/7 Activation | Significant activation in HepG-2 cells | nih.govresearchgate.net |
| 6-(quinolin-2-ylthio) pyridine derivatives | JAK2/STAT3 Pathway | Inhibition | nih.gov |
| Pyrimidine-containing quinoline derivatives | HIV Reverse Transcriptase | Binding to active site | nih.gov |
| 2-pyridylquinolones | P. falciparum cytochrome bc1 | Inhibition | researchgate.net |
| Quinolinyl pyrimidines | M. tuberculosis NDH-2 | Inhibition | uantwerpen.be |
| Piperazinyl- and morpholinyl-quinoline derivatives | hCA I, hCA II, α-glucosidase | Inhibition | researchgate.net |
Q & A
Q. Table 1. Synthesis Optimization for this compound
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst | XPhos-Pd-G2 | +20% vs. Pd(PPh₃)₄ | |
| Solvent | THF/H₂O (3:1) | Reduces byproducts | |
| Surfactant | Saponin (0.1 M) | Enhances mixing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
